N-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲氧基苯基)-2-(邻甲苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

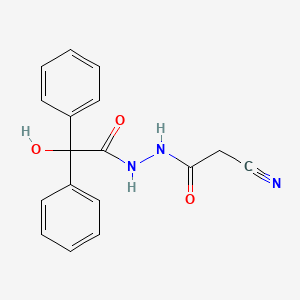

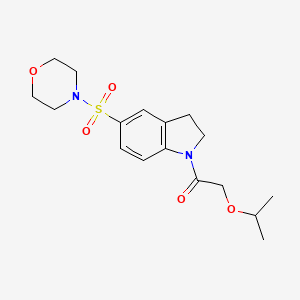

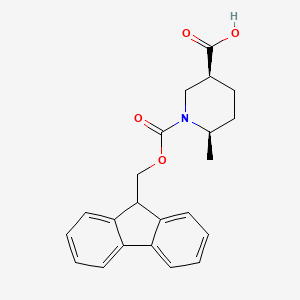

The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is a chemical entity that appears to be a derivative of acetamide with substitutions that include an isothiazolidin dioxido group, a methoxyphenyl group, and an o-tolyloxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the preparation of an intermediate, such as glycidylacetamide, followed by amination and cyclization reactions. In the case of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, the synthesis involves the use of protective agents like benzaldehyde and catalysts to facilitate the reaction of N-substituted ethyl carbamate with glycidylacetamide . Although the exact synthesis route for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is not provided, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed using techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (H NMR) . These analytical methods are crucial for verifying the presence of functional groups and the overall molecular framework. For the compound of interest, one would expect to see characteristic peaks corresponding to the isothiazolidin dioxido group, methoxy group, and the aromatic rings in the IR and NMR spectra.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide core. In the case of the related compound 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, the presence of the benzisothiazol group and the aryl-cyanopyrazol moiety could confer specific reactivity patterns, such as inhibition effects on bacteria and algae . For N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide, similar analyses would be required to determine its chemical reactivity and potential bioactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are typically characterized by their solubility, melting point, and stability. The bioactivity of these compounds, as seen in the synthesis and bioactivity study of novel acetamides , can also be a significant aspect of their chemical properties. The specific physical and chemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide would need to be determined experimentally, but it is likely that the compound would exhibit properties consistent with its structural features, such as solubility in organic solvents and potential bioactivity based on the presence of the isothiazolidin dioxido group.

科学研究应用

噻吩类似物和致癌性

一项关于噻吩类似物(通过包含含硫环和乙酰胺官能团与目标化合物共享结构基序)的研究评估了它们的潜在致癌性。这项研究合成了已知致癌物的噻吩衍生物并对其进行了测试,重点关注其在体外活性以预测其在体内的潜在致癌性。尽管这些化合物显示出与其化学性质一致的某些活性,但该研究对它们在体内引起肿瘤的能力提出了质疑,表明评估此类化合物致癌风险的重要性 (Ashby 等人,1978)。

高级氧化工艺和对乙酰氨基酚降解

另一项相关研究综述了高级氧化工艺 (AOP) 以降解对乙酰氨基酚,这是一种与目标化合物类似,含有乙酰胺基团的化合物。这项研究总结了降解途径的动力学机制、副产物和生物毒性,强调了对乙酰氨基酚及其类似物在水处理和污染管理中的环境和毒理学影响 (Qutob 等人,2022)。

镇痛机制

对对乙酰氨基酚(一种含有乙酰胺部分的众所周知的止痛药)的镇痛机制的研究揭示了导致缓解疼痛的复杂代谢途径。这包括转化为 AM404,它作用于大脑和脊髓中的大麻素和香草素受体,突出了有助于其镇痛作用的细致的生化相互作用。此类研究可以为调查类似含乙酰胺化合物的止痛潜力提供一个框架 (Ohashi & Kohno,2020)。

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-6-3-4-7-17(14)26-13-19(22)20-16-12-15(8-9-18(16)25-2)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKNMEIBFYTUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)